molecular formula C8H6BrClO2S B11723646 2-(4-Bromophenyl)ethenesulfonyl chloride

2-(4-Bromophenyl)ethenesulfonyl chloride

Katalognummer: B11723646
Molekulargewicht: 281.55 g/mol
InChI-Schlüssel: QAAQAKSRVIIUEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)ethenesulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S It is characterized by the presence of a bromophenyl group attached to an ethenesulfonyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethenesulfonyl chloride typically involves the reaction of 4-bromostyrene with ethenesulfonyl chloride. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, 4-bromo boronic acid is reacted with ethenesulfonyl fluoride in the presence of a palladium catalyst, copper acetate, and lithium acetate in dry tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)ethenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenyl sulfone derivatives or reduction to form bromophenyl sulfoxide derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)ethenesulfonyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)ethenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenyl)ethenesulfonyl chloride
  • 2-(4-Fluorophenyl)ethenesulfonyl chloride
  • 2-(4-Methylphenyl)ethenesulfonyl chloride

Uniqueness

2-(4-Bromophenyl)ethenesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific reactions, such as bromination and cross-coupling reactions, making this compound particularly valuable in synthetic chemistry .

Eigenschaften

Molekularformel

C8H6BrClO2S

Molekulargewicht

281.55 g/mol

IUPAC-Name

2-(4-bromophenyl)ethenesulfonyl chloride

InChI

InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H

InChI-Schlüssel

QAAQAKSRVIIUEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.